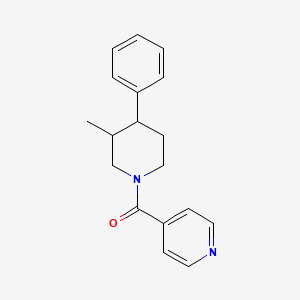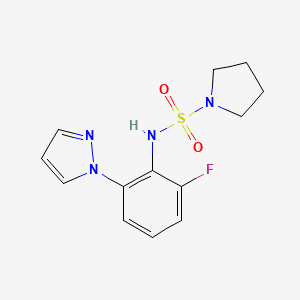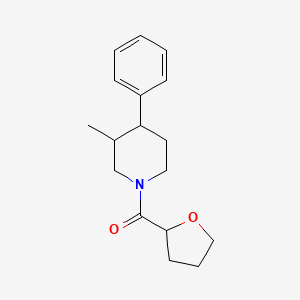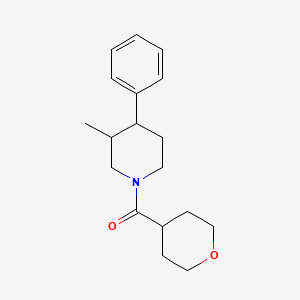
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone, also known as MPPM, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPM is a piperidine derivative that has shown promising results in research studies, particularly in the fields of neuroscience and pharmacology.
Applications De Recherche Scientifique
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the field of neuroscience, where (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to have neuroprotective effects. Studies have demonstrated that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone can protect neurons from damage caused by oxidative stress and inflammation, which are two major factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has also been studied for its potential as a treatment for addiction. Studies have shown that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone may be a promising candidate for the development of new treatments for drug addiction.
Mécanisme D'action
The exact mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act on the dopamine system in the brain. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to inhibit the reuptake of dopamine, which is a neurotransmitter that plays a key role in reward and motivation. By inhibiting dopamine reuptake, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone may reduce the reinforcing effects of drugs of abuse and help to prevent addiction.
Biochemical and Physiological Effects:
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to reduce inflammation in the brain and increase the production of antioxidants. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments is its relatively low toxicity. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. This makes it a promising candidate for further research and development.
However, there are also some limitations to the use of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood, which can make it challenging to design experiments that target specific pathways or processes.
Orientations Futures
There are a number of potential future directions for research on (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone. One area of focus could be the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has shown promising results in animal studies, and further research could help to determine its potential as a therapeutic agent in humans.
Another potential area of focus could be the development of new treatments for addiction. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to reduce the reinforcing effects of drugs of abuse, and further research could help to determine its potential as a treatment for drug addiction.
Finally, there is also potential for research on the biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone. Studies have shown that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone can increase the production of antioxidants and increase the levels of BDNF, both of which are important for the health and function of neurons. Further research could help to elucidate the mechanisms behind these effects and determine their potential therapeutic applications.
Conclusion:
In conclusion, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone, or (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone, is a promising compound that has shown potential in a number of scientific research applications. Its neuroprotective effects and potential as a treatment for addiction make it an exciting candidate for further research and development. While there are still some limitations to the use of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments, its low toxicity and promising results suggest that it may have a bright future in the field of neuroscience and pharmacology.
Méthodes De Synthèse
The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone involves the reaction of 4-bromopyridine with 3-methyl-4-phenylpiperidine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain the final product, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone is a relatively straightforward process and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-13-20(18(21)16-7-10-19-11-8-16)12-9-17(14)15-5-3-2-4-6-15/h2-8,10-11,14,17H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBKKNCQFYOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)

